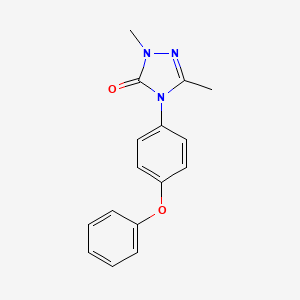
2,5-dimethyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C16H15N3O2 and its molecular weight is 281.315. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,5-Dimethyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 860789-25-9) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as an enzyme inhibitor.
Chemical Structure and Properties
The molecular formula of this compound is C16H15N3O2. It features a triazole ring that is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. Specifically, compounds related to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HCT-116 (Colon Cancer) | 6.2 | |
| T47D (Breast Cancer) | 27.3 | |
| MCF7 (Breast Cancer) | 43.4 |
Studies indicate that these compounds may induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including the inhibition of specific kinases involved in cancer progression.
Antimicrobial Activity
Triazole derivatives including this compound have also been evaluated for their antimicrobial properties. The following table summarizes some findings:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Effective at low doses |
These activities suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Enzyme Inhibition
The compound's structure allows for interaction with various enzymes. Research has shown that derivatives of triazoles can act as inhibitors for enzymes such as:
- Dihydrofolate Reductase (DHFR) - Inhibition leads to reduced folate synthesis in cancer cells.
- Cyclooxygenase (COX) - Anti-inflammatory effects through COX inhibition have been noted.
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules:
- DNA Intercalation - Some studies suggest that triazole derivatives can intercalate into DNA strands, disrupting replication.
- Enzyme Binding - The compound may bind to active sites on enzymes like DHFR and COX, inhibiting their activity.
Case Studies
A recent study explored the synthesis and biological evaluation of several triazole derivatives based on the core structure of this compound. These derivatives were tested against multiple cancer cell lines and showed varying degrees of efficacy:
- Synthesis Methodology : The compounds were synthesized using standard organic synthesis techniques involving alkylation and cyclization reactions.
- Biological Evaluation : The synthesized compounds were screened for anticancer activity using MTT assays against HCT116 and T47D cell lines.
属性
IUPAC Name |
2,5-dimethyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-12-17-18(2)16(20)19(12)13-8-10-15(11-9-13)21-14-6-4-3-5-7-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOOTWCURVJQJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














